5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Overview
Description
5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C5H6F3N3 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The reactivity and utility of compounds related to 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, have been explored for the synthesis of various heterocycles. These include the development of pyrazolo-imidazoles, thiazoles, spiropyrans, and other significant heterocyclic compounds. Their application extends to the synthesis of dyes, highlighting the compound's versatility in creating a wide range of chemical entities under mild reaction conditions (Gomaa & Ali, 2020).
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, a class to which 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine belongs, have gained attention for their anti-inflammatory and antibacterial properties. Research indicates that the position of the trifluoromethyl group significantly influences the activity profile of these compounds. This has led to a focused exploration of their potential as novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Medicinal Chemistry and Drug Development
Pyrazole derivatives, including those with methyl groups, are noted for their wide spectrum of biological activities. Methyl-substituted pyrazoles, similar in structural motif to 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, have been reported as potent scaffolds in medicinal chemistry, exhibiting anticancer, antimicrobial, and various other pharmacological activities. The synthesis and medical significance of these compounds are subjects of continuous research, emphasizing their role as key intermediates in the development of new therapeutic agents (Sharma et al., 2021).
Catalysis and Material Science
Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which could be related to the chemical reactivity of compounds like 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, demonstrates their broad application in medicinal and pharmaceutical industries. These scaffolds are crucial for developing lead molecules, underscoring the role of such compounds in advancing synthetic methodology and catalysis (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-2-3(9)4(11-10-2)5(6,7)8/h9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWESVKQTXZFZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242158 | |
Record name | 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855343-08-7 | |
Record name | 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855343-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601242158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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